4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 3-BOC-aminophenyl group. The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Fluorination: The benzoic acid derivative is then subjected to fluorination using a fluorinating agent like Selectfluor.
Coupling Reaction: The protected aminophenyl group is coupled with the fluorobenzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions:
Deprotection: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: EDCI and DMAP in anhydrous conditions.
Major Products
Deprotection: 4-(3-Aminophenyl)-3-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amides or esters derived from the carboxylic acid group.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The BOC group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)-3-fluorobenzoic acid: Similar structure but without the BOC protecting group.
4-(3-BOC-Aminophenyl)-benzoic acid: Similar structure but without the fluorine atom.
3-Fluoro-4-aminobenzoic acid: Similar structure but without the BOC protecting group and with the amino group directly attached to the benzoic acid.
Uniqueness
4-(3-BOC-Aminophenyl)-3-fluorobenzoic acid is unique due to the presence of both the BOC-protected amino group and the fluorine atom
Properties
IUPAC Name |
3-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)14-8-7-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBSFMYRJUSVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.